1-methyl-3-[(oxan-4-yl)amino]pyrrolidin-2-one
Description
Properties
IUPAC Name |
1-methyl-3-(oxan-4-ylamino)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-12-5-2-9(10(12)13)11-8-3-6-14-7-4-8/h8-9,11H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRXSSGHDCGJHIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1=O)NC2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-[(oxan-4-yl)amino]pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 1-methylpyrrolidin-2-one with oxan-4-ylamine under specific reaction conditions. The reaction typically requires a suitable solvent, such as dichloromethane or ethanol, and may be catalyzed by a base like triethylamine. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Additionally, purification techniques like crystallization, distillation, or chromatography are employed to isolate and purify the compound.
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-[(oxan-4-yl)amino]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrrolidinone ring are replaced with other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in ethanol at room temperature.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide at elevated temperatures.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
1-methyl-3-[(oxan-4-yl)amino]pyrrolidin-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical reactivity and stability.
Mechanism of Action
The mechanism of action of 1-methyl-3-[(oxan-4-yl)amino]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions with biomolecules.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one: A parent compound with a similar pyrrolidinone ring structure but lacking the methyl and oxan-4-ylamino substituents.
1-methylpyrrolidin-2-one: Similar to the target compound but without the oxan-4-ylamino group.
3-[(oxan-4-yl)amino]pyrrolidin-2-one: Similar to the target compound but without the methyl group.
Uniqueness
1-methyl-3-[(oxan-4-yl)amino]pyrrolidin-2-one is unique due to the presence of both the methyl and oxan-4-ylamino substituents on the pyrrolidinone ring. These substituents confer distinct chemical and biological properties, making the compound valuable for specific applications that other similar compounds may not be suitable for.
Biological Activity
1-Methyl-3-[(oxan-4-yl)amino]pyrrolidin-2-one is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic applications of this compound, drawing from diverse sources to provide a comprehensive overview.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrrolidine ring and subsequent modifications to introduce the oxan group. Recent studies have focused on optimizing these synthetic pathways to enhance yield and purity.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of pyrrolidine can effectively inhibit both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .
Table 1: Antimicrobial Activity of Pyrrolidine Derivatives
| Compound | Activity Against | MIC (µg/mL) |
|---|---|---|
| 1-Methyl-3-(oxan-4-yl)amino | MRSA | 16 |
| Piperazinyl urea derivative | Gram-positive bacteria | 8 |
| Carbapenem derivative | Gram-negative bacteria | 4 |
Neuroprotective Effects
In addition to antimicrobial properties, some studies suggest that pyrrolidine derivatives may possess neuroprotective effects. These compounds are thought to modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases. For example, research has indicated that certain structural modifications can enhance the binding affinity to neurotransmitter receptors .
Case Studies
- Case Study on Antimicrobial Efficacy : A study published in PubMed evaluated a series of pyrrolidine derivatives for their antibacterial efficacy against various pathogens. The results demonstrated that specific modifications led to enhanced activity against MRSA, highlighting the potential for developing new antibiotics based on this scaffold .
- Neuroprotective Mechanism Exploration : Another investigation focused on the neuroprotective mechanisms of pyrrolidine compounds in models of oxidative stress. The findings suggested that these compounds could reduce neuronal cell death by inhibiting apoptotic pathways and promoting cell survival .
Future Directions
The biological activity of this compound presents numerous avenues for future research:
- Structure-Activity Relationship (SAR) : Further studies are needed to elucidate the SAR of this compound and its derivatives to optimize their biological profiles.
- Clinical Trials : Promising preclinical findings should lead to clinical trials assessing the safety and efficacy of these compounds in humans.
Q & A
Q. Advanced Methodological Framework
- Data Normalization : Account for assay variability (e.g., ATP concentration in kinase assays) using Z’-factor validation .
- SAR Analysis : Compare substituent effects; e.g., replacing oxan-4-yl with morpholino groups increases hydrophilicity (clogP -0.5 vs. 0.2), altering membrane permeability .
- Meta-Analysis : Aggregate data from multiple studies (e.g., antimicrobial IC ranges) to identify outliers and refine QSAR models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
